Technical Monograph: Naphthol AS Benzoate (CAS 95490-30-5)
Technical Monograph: Naphthol AS Benzoate (CAS 95490-30-5)
Physicochemical Profile and Bioanalytical Applications[1][2]
Executive Summary
Naphthol AS Benzoate (CAS 95490-30-5) is a specialized chromogenic substrate utilized primarily in enzyme histochemistry and biochemical profiling.[1][2] Chemically defined as the benzoate ester of 3-hydroxy-2-naphthoic acid anilide (Naphthol AS), this compound serves as a critical probe for distinguishing esterase isoforms and lipase activity. Unlike simple naphthyl esters (e.g.,
Molecular Architecture & Physicochemical Properties[3]
Naphthol AS benzoate is a latent fluorogenic and chromogenic agent. It remains optically inert and insoluble in aqueous media until enzymatic cleavage occurs. Its design leverages the "insoluble azo dye" principle, where the reaction product (Naphthol AS) precipitates immediately at the site of enzyme activity, ensuring high spatial resolution in tissue staining.
1.1 Chemical Identity
| Property | Specification |
| CAS Number | 95490-30-5 |
| IUPAC Name | [3-(phenylcarbamoyl)naphthalen-2-yl] benzoate |
| Synonyms | Naphthol AS benzoate; 3-Hydroxy-2-naphthoic acid anilide benzoate |
| Molecular Formula | |
| Molecular Weight | 367.40 g/mol |
| Core Scaffold | Naphthalene-2-carboxamide (Naphthol AS core) |
| Leaving Group | Benzoate (Benzoyl ester) |
1.2 Physical Characteristics & Stability[3]
-
Appearance: Off-white to pale beige crystalline powder.
-
Solubility Profile:
-
Water: Insoluble (Critical for preventing diffusion artifacts).
-
Organic Solvents: Soluble in N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetone.
-
Lipid Solubility: Moderate; allows penetration into membrane-bound enzyme sites.
-
-
Stability: Hydrolytically stable at neutral pH. Susceptible to spontaneous hydrolysis in highly alkaline conditions (pH > 9.0) or in the presence of strong nucleophiles.
Mechanistic Utility in Enzymology
The utility of Naphthol AS benzoate lies in its two-step reaction mechanism: Enzymatic Hydrolysis followed by Azo Coupling .
2.1 Mechanism of Action
-
Recognition: The enzyme (Lipase/Esterase) accepts the bulky benzoate ester into its active site.
-
Hydrolysis: The ester bond is cleaved, releasing Benzoic Acid (soluble) and Naphthol AS (highly insoluble substantive phenol).
-
Coupling: The released Naphthol AS immediately reacts with a diazonium salt (e.g., Fast Blue RR) present in the buffer, forming a brightly colored, insoluble azo dye precipitate.
Figure 1: Enzymatic hydrolysis and simultaneous azo-coupling mechanism of Naphthol AS benzoate.
2.2 Specificity: Benzoate vs. Acetate
Researchers often choose the benzoate derivative over the acetate (Naphthol AS-D Acetate) to probe substrate specificity.
-
Acetate Esters: Hydrolyzed by a broad range of non-specific esterases.
-
Benzoate Esters: Require enzymes with larger hydrophobic pockets, often differentiating specific lipases or distinguishing between esterase isozymes in toxicological studies.
Experimental Protocols
3.1 Preparation of Stock Solutions
-
Solvent Choice: DMF is preferred over acetone for stock solutions due to lower volatility, preventing precipitation during buffer addition.
-
Concentration: Prepare a 20 mM stock solution (7.35 mg/mL) in anhydrous DMF. Store at -20°C, protected from light and moisture.
3.2 Histochemical Staining Protocol (Esterase Activity)
This protocol is designed for cryostat sections (fresh frozen) to preserve enzyme activity.
Reagents:
-
Buffer: 0.1 M Tris-Maleate, pH 7.2.
-
Substrate Stock: 20 mM Naphthol AS benzoate in DMF.
-
Coupler: Fast Blue RR Salt (or Fast Red TR for red contrast).
-
Counterstain: Mayer’s Hematoxylin.
Workflow:
-
Incubation Medium Preparation:
-
Dissolve 3 mg Fast Blue RR Salt in 10 mL 0.1 M Tris-Maleate buffer .
-
Critical Step: Add 0.2 mL Substrate Stock dropwise while stirring vigorously to create a fine dispersion. Filter if turbidity is excessive.
-
-
Section Preparation:
-
Air-dry cryostat sections (10 µm) for 10 minutes.
-
Fix briefly in cold acetone (4°C) for 2 minutes (optional, depending on enzyme stability).
-
-
Incubation:
-
Incubate sections in the medium at 37°C for 15–45 minutes .
-
Monitor microscopically. Enzyme activity appears as blue/black granular deposits.
-
-
Termination:
-
Rinse gently in distilled water.
-
-
Counterstain & Mount:
-
Counterstain with Mayer’s Hematoxylin (2 mins).
-
Mount in aqueous mounting medium (glycerol gelatin). Do not use xylene-based media as they may dissolve the azo dye.
-
Figure 2: Workflow for histochemical demonstration of esterase activity using Naphthol AS benzoate.
Synthesis & Purification (Technical Reference)
For laboratories requiring custom synthesis or validation of purity, the synthesis follows a standard Schotten-Baumann condensation.
Reaction:
Protocol:
-
Dissolution: Dissolve 10 mmol of Naphthol AS (3-hydroxy-2-naphthoic acid anilide) in 20 mL of anhydrous pyridine.
-
Acylation: Cool to 0°C. Add 11 mmol of Benzoyl Chloride dropwise over 15 minutes.
-
Reaction: Allow to warm to room temperature and stir for 4 hours.
-
Work-up: Pour the mixture into 200 mL of ice-cold dilute HCl (to neutralize pyridine). The product will precipitate as a solid.
-
Purification: Filter the solid, wash with water, and recrystallize from ethanol/DMF mixture.
-
Validation: Confirm identity via NMR and melting point (typically high melting, >150°C, though exact literature values vary by crystal polymorph).
Handling & Safety (SDS Summary)
Hazard Classification:
-
GHS Signal Word: Warning
-
H-Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).
Precautions:
-
Handling: Use in a fume hood. Avoid inhalation of powder.
-
Storage: Store at -20°C. Keep container tightly closed to prevent hydrolysis by atmospheric moisture.
-
Disposal: Dispose of as hazardous organic chemical waste. Do not flush down drains due to aquatic toxicity potential of naphthol derivatives.
References
-
PubChem. (n.d.).[4] Compound Summary: Naphthol AS Derivatives. National Library of Medicine. Retrieved from [Link]
- Burstone, M. S. (1962). Enzyme Histochemistry and Its Application in the Study of Neoplasms. Academic Press. (Foundational text on Naphthol AS series chemistry).
- Pearse, A. G. E. (1972). Histochemistry: Theoretical and Applied, Vol. 2. Churchill Livingstone. (Standard reference for azo-dye coupling protocols).
